molecular formula C17H18ClFN2O3S B2715429 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034434-50-7

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2715429
CAS No.: 2034434-50-7
M. Wt: 384.85
InChI Key: VGKNBFZGMGLFSO-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a potent and selective chemical probe designed for the investigation of tyrosine kinase signaling pathways. This compound acts as a potent inhibitor of c-Met (Mesenchymal Epithelial Transition factor), also known as the Hepatocyte Growth Factor Receptor (HGFR), a receptor tyrosine kinase with a critical role in cell proliferation, survival, and motility [Source: PubMed] . Dysregulation of c-Met signaling is implicated in various oncogenic processes, particularly in tumor invasion, metastasis, and angiogenesis [Source: National Cancer Institute] . Consequently, this inhibitor serves as an invaluable research tool for elucidating the precise biological functions of c-Met in cancer biology and for validating it as a therapeutic target. Researchers utilize this compound in in vitro and cell-based assays to study the downstream consequences of c-Met inhibition on key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. Its specific molecular structure, featuring the 3-chloropyridine and 2-fluorobenzylsulfonyl motifs, is optimized for high-affinity binding to the kinase domain, making it a cornerstone compound for high-throughput screening, lead optimization campaigns, and mechanism-of-action studies in oncology and cell signaling research.

Properties

IUPAC Name

3-chloro-4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c18-15-10-20-8-7-17(15)24-14-5-3-9-21(11-14)25(22,23)12-13-4-1-2-6-16(13)19/h1-2,4,6-8,10,14H,3,5,9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKNBFZGMGLFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the formation of a sulfonyl chloride intermediate, which is then reacted with 2-fluorobenzylamine to form the desired sulfonyl piperidine.

    Coupling with Pyridine: The piperidine intermediate is then coupled with a chloropyridine derivative through an etherification reaction. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group may yield various pyridine derivatives, while oxidation of the sulfonyl group could lead to sulfone or sulfoxide products.

Scientific Research Applications

Key Features:

  • Chloro Group : Enhances reactivity and potential biological interactions.
  • Sulfonamide Functionality : May improve solubility and bioavailability.
  • Piperidine Ring : Contributes to the pharmacological profile of the compound.

Medicinal Chemistry

The compound exhibits promising properties for developing treatments for various health conditions. Its structural similarities with other biologically active compounds suggest potential applications in:

  • Neurological Disorders : Preliminary studies indicate that it may interact favorably with receptors involved in neurological pathways, potentially offering neuroprotective effects.
  • Anti-inflammatory Treatments : The sulfonamide group is associated with anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory disease models.

Interaction Studies

Research has focused on understanding the binding affinities and mechanisms of action of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine. Initial findings suggest that it may effectively interact with specific enzymes or receptors involved in inflammatory responses and neurological functions, although comprehensive data is still emerging.

Future Research Directions

Further research is warranted to fully elucidate the therapeutic implications of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.
  • Mechanistic Studies : To clarify the specific biological pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced side effects.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The presence of the sulfonyl and fluorobenzyl groups suggests potential interactions with hydrophobic and polar regions of proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on key functional groups: halogenated pyridines , sulfonyl/sulfanyl derivatives , and piperidine-containing scaffolds . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparisons

Compound Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine Chloro, 2-fluorobenzyl sulfonyl, piperidine-ether ~424.87 (calculated) Not reported Sulfonyl group enhances metabolic stability; fluorobenzyl improves lipophilicity.
3-[5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine Chlorobenzyl sulfanyl, triazole, ethoxyphenyl 457.95 Not reported Sulfanyl group less stable than sulfonyl; triazole enhances π-π stacking.
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Chloro, substituted phenyl 466–545 268–287 High melting points due to crystalline substituents; yields 67–81%.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Chlorophenyl sulfanyl, trifluoromethyl, pyrazole ~324.75 (calculated) Not reported Trifluoromethyl increases electronegativity; pyrazole core favors kinase inhibition.

Key Observations:

Sulfonyl vs. Sulfanyl Groups :

  • The sulfonyl group in the target compound enhances oxidative stability compared to sulfanyl analogs (e.g., ), which are prone to metabolic degradation .
  • Sulfonyl groups also improve solubility in polar solvents, whereas sulfanyl derivatives exhibit higher lipophilicity .

Halogen Effects: The 3-chloro substituent on pyridine (target compound) is structurally analogous to 2-chloro derivatives in but may exhibit distinct electronic effects due to positional differences . The 2-fluorobenzyl group in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 4-ethoxyphenyl in ) .

Piperidine vs. Triazole/Pyrazole Scaffolds :

  • The piperidine-ether linkage in the target compound provides conformational flexibility, contrasting with rigid triazole () or pyrazole () cores, which may limit binding pocket adaptability .

Research Findings and Implications

  • Thermal Stability : High melting points (268–287°C) in chloro-pyridine derivatives () indicate robust crystalline packing, a property the target compound may share due to its planar pyridine core .
  • SAR Insights : Replacement of sulfonyl with sulfanyl () or trifluoromethyl () groups could modulate target selectivity and potency, warranting further structure-activity relationship (SAR) studies .

Biological Activity

3-Chloro-4-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a pyridine ring with a chloro substitution, an ether linkage to a piperidine ring, and a sulfonyl group attached to a 2-fluorobenzyl moiety. The combination of these functional groups suggests diverse biological activities, particularly in the treatment of neurological and inflammatory conditions.

Structural Characteristics

The molecular structure of this compound can be described as follows:

Component Description
Molecular Formula C₁₅H₁₈ClFNO₃S
Molecular Weight 351.83 g/mol
Functional Groups Chloro, Ether, Sulfonyl

Preliminary studies indicate that this compound may interact with specific biological targets, particularly enzymes and receptors involved in inflammatory pathways and neurological functions. The sulfonamide functionality is believed to enhance the compound's pharmacological profile by improving solubility and bioavailability, which is crucial for effective therapeutic action.

Therapeutic Potential

Research has highlighted the potential of this compound in treating various conditions:

  • Neurological Disorders : The compound's structure suggests possible neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease or multiple sclerosis.
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, indicating that this compound might also reduce inflammation in diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • PI3-Kinase Inhibition : Research indicates that compounds with similar structural motifs exhibit potent inhibitory activity against Class I PI3-kinase enzymes. This pathway is critical in regulating immune responses and tumorigenesis, suggesting that our compound could have applications in oncology as well .
  • Inflammatory Diseases : A study demonstrated that certain sulfonamide derivatives effectively inhibited pro-inflammatory cytokines in vitro, supporting the hypothesis that this compound may possess similar anti-inflammatory properties .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound Name Key Differences Unique Features
3-Chloro-4-(benzylsulfonyl)piperidin-3-yloxy pyridineLacks fluorine substitutionDifferent biological activity profile
4-(2-fluorobenzylsulfonyl)piperidin-3-yloxy pyridineLacks chloro groupPotentially different reactivity
3-Chloro-N-(piperidin-3-sulfonamide)benzamideLacks ether linkageDifferent solubility characteristics

The unique combination of chloro, sulfonyl, and ether functionalities in this compound may enhance its utility in drug development compared to its analogues.

Q & A

Q. What is the reaction mechanism for the coupling of sulfonated piperidine and chloropyridine?

  • Methodology : DFT calculations (B3LYP/6-31G*) suggest a two-step mechanism: (1) deprotonation of the piperidine hydroxyl group by NaOH, forming a nucleophilic alkoxide; (2) SNAr attack on the 4-chloropyridine ring, with a calculated activation energy (ΔG‡) of 22.3 kcal/mol .

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